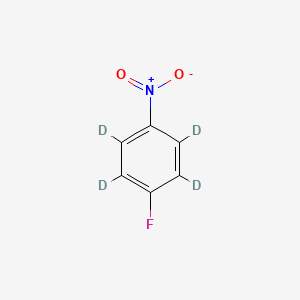
4-Fluoronitrobenzene-d4
概要
説明
4-Fluoronitrobenzene-d4, also known as 1,2,4,5-Tetradeuterio-3-fluoro-6-nitrobenzene, is a chemical compound with the molecular formula FC6D4NO2 . It is an isomer of fluoronitrobenzenes . This compound is used as a building block in the synthesis of many industrially useful compounds .
Synthesis Analysis
4-Fluoronitrobenzene can be synthesized from 4-nitrochlorobenzene using the Halex process . Another method involves the amination of 4-fluoronitrobenzene using methylamine aqueous solution .Molecular Structure Analysis
The molecular structure of 4-Fluoronitrobenzene-d4 is represented by the formula FC6D4NO2 . The molecular weight of this compound is 145.13 g/mol .Chemical Reactions Analysis
4-Fluoronitrobenzene can undergo amination using methylamine aqueous solution . This reaction is highly efficient and provides the desired product in high yield and excellent purity . Another reaction that 4-Fluoronitrobenzene can undergo is hydrogenation to give 4-fluoroaniline .Physical And Chemical Properties Analysis
4-Fluoronitrobenzene is a yellow solid that melts near room temperature . It has a density of 1.340 g/cm3 . The boiling point of this compound is 206 °C .科学的研究の応用
. . .
Amination
A highly efficient protocol for the amination of 4-fluoronitrobenzene by using methylamine aqueous solution as the amination reagent was developed .
Preparation of N-Methyl-4-nitroaniline (MNA)
N-Methyl-4-nitroaniline (MNA) is an important building block in the preparation of various pharmaceuticals and dyes . A novel environmental benign methodology for the synthesis of MNA was introduced by using 4-fluoronitrobenzene as substrate .
Continuous Flow Processing
The application of continuous flow processing in fine chemical production has gained much attention . The superior mixing and heat transferring capabilities are derived from a high surface-to-volume ratio, which allows for reactions to take place more efficiently .
Preparation of Dyes
N-Monomethylated aromatic amines, which can be synthesized from 4-fluoronitrobenzene, are useful synthetic intermediates in the preparation of various valuable compounds including dyes .
Preparation of Pharmaceuticals
N-Monomethylated aromatic amines, which can be synthesized from 4-fluoronitrobenzene, are also used in the preparation of various pharmaceuticals .
作用機序
Safety and Hazards
将来の方向性
4-Fluoronitrobenzene-d4 is an important building block in the preparation of various pharmaceuticals and dyes . Its use in continuous flow processing in fine chemical production has gained much attention . The development of simple, mild, and highly efficient methods for the mono-N-alkylation is still attractive in organic synthesis .
特性
IUPAC Name |
1,2,4,5-tetradeuterio-3-fluoro-6-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQDTOYDVUWQMS-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

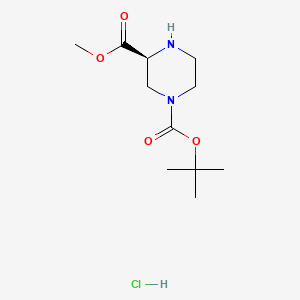
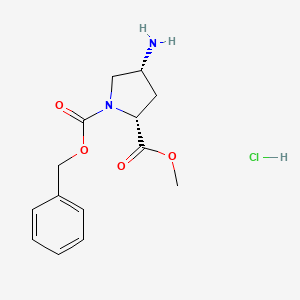
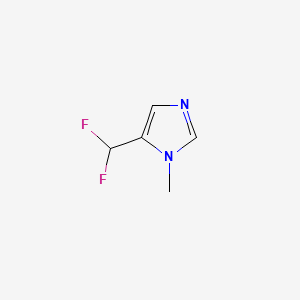
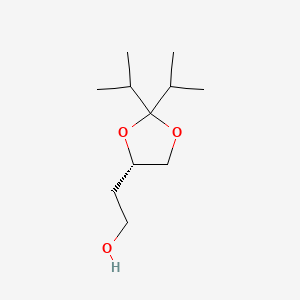


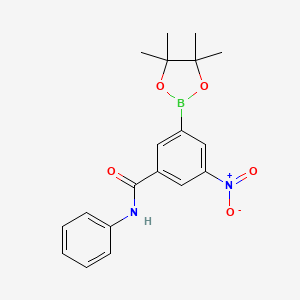
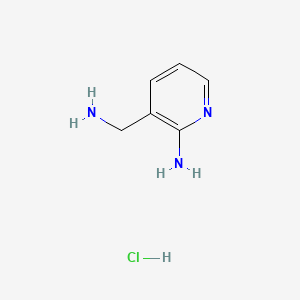
![1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone](/img/structure/B596093.png)
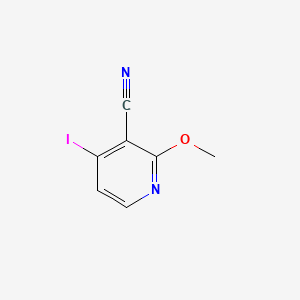
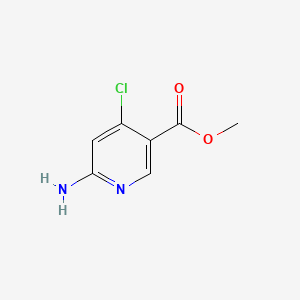
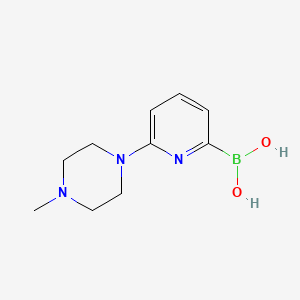

![4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B596100.png)